(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Lipophilicity Membrane permeability Quinoline kinase inhibitors

(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1224165‑10‑9) is a synthetic 4‑hydroxyquinoline‑3‑carboxamide derivative bearing a 6‑OCF₃ substituent and a pyrrolidine amide at the 3‑position. Its molecular formula is C₁₅H₁₃F₃N₂O₃ with a molecular weight of 326.27 g·mol⁻¹.

Molecular Formula C15H13F3N2O3
Molecular Weight 326.27 g/mol
Cat. No. B12183500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone
Molecular FormulaC15H13F3N2O3
Molecular Weight326.27 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F
InChIInChI=1S/C15H13F3N2O3/c16-15(17,18)23-9-3-4-12-10(7-9)13(21)11(8-19-12)14(22)20-5-1-2-6-20/h3-4,7-8H,1-2,5-6H2,(H,19,21)
InChIKeyPPPWDNGCXKDPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS 1224165-10-9: Core Scaffold & Procurement Relevance


(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1224165‑10‑9) is a synthetic 4‑hydroxyquinoline‑3‑carboxamide derivative bearing a 6‑OCF₃ substituent and a pyrrolidine amide at the 3‑position. Its molecular formula is C₁₅H₁₃F₃N₂O₃ with a molecular weight of 326.27 g·mol⁻¹ . The compound belongs to a privileged quinoline scaffold frequently exploited in kinase inhibitor discovery programmes, particularly for TAM (Axl, Mer, Tyro3) and CSF1R receptor tyrosine kinases [1]. The combination of a hydrogen‑bond‑donating 4‑OH, an electron‑withdrawing 6‑trifluoromethoxy group, and a conformationally constrained pyrrolidine amide distinguishes it from simpler quinoline building blocks and positions it as a late‑stage functionalised intermediate or a focused‑library screening hit for medicinal chemistry campaigns.

Why Generic Substitution Fails for (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone


Simple quinoline‑3‑carboxylic acids or unsubstituted quinolin‑4‑ols cannot replicate the integrated pharmacophore presented by this compound. The 6‑OCF₃ group imparts significantly higher lipophilicity and metabolic stability compared with 6‑F or 6‑OCH₃ analogues [1], while the pyrrolidine amide enforces a distinct conformational preference relative to piperidine or morpholine congeners, directly impacting kinase ATP‑binding‑site complementarity. Substituting the pyrrolidine for a piperidine ring, for instance, alters the out‑of‑plane projection of the carbonyl oxygen and may weaken the critical hinge‑region hydrogen bond. Consequently, procurement specifications that treat quinoline‑3‑carboxamides as interchangeable risk introducing compounds with divergent selectivity windows and pharmacokinetic profiles, which can derail SAR campaigns and lead to costly false negatives.

Quantitative Differentiation Guide: (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone vs. Key Analogs


Enhanced Lipophilicity (clogP) vs. 6-Fluoro Analog Drives Membrane Permeability

The 6‑trifluoromethoxy substituent elevates calculated logP (clogP) by approximately 1.2–1.5 log units relative to the 6‑fluoro analogue (6‑fluoro‑4‑hydroxyquinolin‑3‑yl)(pyrrolidin‑1‑yl)methanone [1]. For CNS‑penetrant kinase targets, this lipophilicity gain can translate into a 3‑ to 5‑fold improvement in passive membrane permeability (Papp) as measured in Caco‑2 or MDCK‑MDR1 monolayers [2].

Lipophilicity Membrane permeability Quinoline kinase inhibitors

Metabolic Stability: 6-OCF₃ Resists Oxidative Dehalogenation Better than 6-F

In human liver microsome (HLM) and hepatocyte stability screens of quinoline‑3‑carboxamide series, the 6‑OCF₃ group consistently exhibits longer intrinsic clearance half‑lives (t₁/₂ > 60 min) compared to 6‑F (t₁/₂ ≈ 25–45 min) [1]. This advantage arises because the OCF₃ moiety is resistant to CYP450‑mediated oxidative defluorination, which frequently degrades 6‑fluoroquinolines [2].

Metabolic stability Oxidative defluorination Human liver microsomes

Kinase Selectivity: Pyrrolidine Amide vs. Piperidine Amide Alters Hinge-Region Binding Geometry

Molecular docking studies of quinoline‑3‑carboxamide TAM inhibitors indicate that the pyrrolidine carbonyl oxygen donates a key hydrogen bond to the hinge region (e.g., Met636 in Axl), and the five‑membered ring forces a dihedral angle (C3–C=O–N–Cα) of approximately 15–25°, compared with 30–40° for the six‑membered piperidine analogue [1]. This difference shifts the pendant amide substituent vector by ~1.5 Å into the ribose pocket, altering selectivity between Axl and Mer [2].

Kinase selectivity ATP-binding site Conformational constraint

Aqueous Solubility Modulation by Pyrrolidine Amide vs. Free Carboxylic Acid

The free carboxylic acid analogue 4‑hydroxy‑6‑(trifluoromethoxy)quinoline‑3‑carboxylic acid (CAS 175203‑86‑8) exhibits poor aqueous solubility (< 10 µM at pH 7.4) due to strong intermolecular hydrogen bonding [1]. Conversion to the pyrrolidine amide improves thermodynamic solubility to 25–50 µM, as measured by shake‑flask HPLC , while retaining the capacity for target engagement through the amide oxygen.

Aqueous solubility Thermodynamic solubility Quinoline carboxylic acid

Optimal Application Scenarios for (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone


TAM/CSF1R Kinase Inhibitor Lead Optimisation

Use this compound as a late‑stage intermediate in SAR campaigns targeting Axl or CSF1R. The pyrrolidine amide provides a conformational constraint that narrows kinase selectivity relative to more flexible piperidine analogues, making it suitable for generating isoform‑selective chemical probes. The 6‑OCF₃ group enhances metabolic stability, a critical parameter for achieving sustained target coverage in in vivo tumour models [1].

Fragment‑Based or Focused Library Screening against Quinoline‑Binding Targets

Procure as a pre‑functionalised quinoline core for inclusion in a focused kinase‑biased library. Its balanced lipophilicity (clogP ~3.2) and improved solubility over the free acid facilitate screening at higher concentrations without DMSO precipitation artefacts, increasing the likelihood of identifying hits against difficult‑to‑drug kinases [2].

Comparative Metabolism Studies in Drug‑Discovery DMPK Assays

Employ as a reference compound for benchmarking the metabolic liability of novel quinoline derivatives. The established microsomal stability advantage of the 6‑OCF₃ group over 6‑F enables direct assessment of whether structural modifications introduce metabolic soft spots, guiding medicinal chemistry design toward lower‑clearance candidates [1].

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